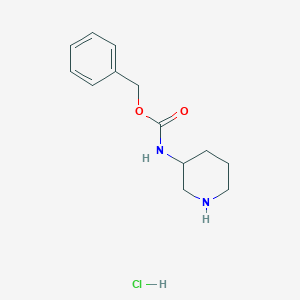

Benzyl piperidin-3-ylcarbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJBIOKQJMHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203260-55-2 | |

| Record name | benzyl N-(piperidin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl piperidin-3-ylcarbamate hydrochloride CAS number

An In-Depth Technical Guide to Benzyl piperidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. Its structural significance is most pronounced in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is fundamental to the efficacy and biological activity of the resulting active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of the racemic, (R)-, and (S)-forms of this compound, including their physicochemical properties, detailed experimental protocols for their synthesis, and the biological context of their application.

Physicochemical and Identification Data

The hydrochloride salt of benzyl piperidin-3-ylcarbamate is the most common form utilized in synthesis due to its enhanced stability and handling characteristics compared to the free base. It is crucial to distinguish between the racemic mixture and the individual enantiomers, as stereochemistry dictates biological activity.

Chemical Identity

| Identifier | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| Compound Name | This compound | Benzyl (3R)-piperidin-3-ylcarbamate hydrochloride | Benzyl (3S)-piperidin-3-ylcarbamate hydrochloride |

| CAS Number | 1203260-55-2 | 183207-72-9 | 847454-42-6 |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | C₁₃H₁₉ClN₂O₂ | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol | 270.76 g/mol | 270.76 g/mol |

| Parent Free Base CAS | Not applicable | 478646-32-1[1] | 478646-33-2[2] |

Physicochemical Properties

Quantitative experimental data such as melting point and specific rotation for the hydrochloride salts are not consistently reported in publicly available literature. The data below combines information from commercial suppliers and computed values.

| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| Appearance | White to off-white solid (Predicted) | White to off-white solid (Predicted) | White to off-white solid (Predicted) |

| Purity | Typically >97% | Typically >97% | Typically >97%[2] |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | 50.4 Ų (Computed)[1][3] | 50.4 Ų (Computed)[1][3] | 50.4 Ų (Computed)[1][3] |

| XLogP3 | 1.6 (Computed for free base)[1] | 1.6 (Computed for free base)[1] | 1.6 (Computed for free base) |

Biological Significance: Role in DPP-4 Inhibition

The primary application for enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is as a key building block for synthesizing DPP-4 inhibitors like Sitagliptin and other gliptins.[2] DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These incretins are released after food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is extended, leading to improved glycemic control.[2]

References

An In-depth Technical Guide to Benzyl Piperidin-3-ylcarbamate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate hydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its significance is most pronounced in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs instrumental in the management of type 2 diabetes. The precise stereochemistry at the C3 position of the piperidine ring is fundamental to the efficacy and biological activity of the final active pharmaceutical ingredient (API). This technical guide offers a comprehensive examination of this compound, encompassing its physicochemical properties, synthesis, and its role in relevant biological pathways.

Physicochemical Properties and Data

A critical point of clarification is the distinction between two closely related compounds often encountered in literature and supplier catalogs: this compound and benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. This guide focuses on the former. The quantitative data for both are presented below for comparative clarity.

| Property | This compound | Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride[1] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | ~270.76 g/mol (calculated) | 284.78 g/mol |

| CAS Number | Varies by stereoisomer (e.g., (R)-isomer HCl: 183207-72-9)[2] | 676621-99-1 |

| Appearance | White to off-white solid (predicted) | Data not available |

| Solubility | Soluble in water and polar organic solvents (predicted) | Data not available |

Note: The molecular weight for this compound is calculated based on the molecular weight of the free base, (R)-benzyl piperidin-3-ylcarbamate (234.29 g/mol ), and hydrochloric acid (36.46 g/mol ).

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is contingent on the use of the corresponding chiral 3-aminopiperidine precursor. The primary synthetic step involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group, followed by the formation of the hydrochloride salt.

General Synthesis of (R)-Benzyl Piperidin-3-ylcarbamate

This protocol outlines a general method for the synthesis of the (R)-enantiomer, which can be adapted for the (S)-enantiomer.

Materials:

-

(R)-3-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve enantiomerically pure (R)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-benzyl piperidin-3-ylcarbamate.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then collected by filtration and dried under vacuum.

Caption: A generalized workflow for the synthesis of (R)-benzyl piperidin-3-ylcarbamate hydrochloride.

Role in Drug Discovery: DPP-4 Inhibition Signaling Pathway

Benzyl piperidin-3-ylcarbamate is a crucial intermediate for the synthesis of DPP-4 inhibitors such as Linagliptin.[3] DPP-4 inhibitors are instrumental in glucose homeostasis by preventing the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The signaling pathway is as follows:

-

Food intake stimulates the release of GLP-1 and GIP from the gut.

-

These incretin hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.

-

GLP-1 also suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.

-

DPP-4 inhibitors block the action of DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.

-

This prolongation of incretin hormone activity leads to improved glycemic control.

Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.

Analytical Methods

To ensure the quality and purity of this compound, particularly its enantiomeric purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase (CSP) is typically employed to separate the (R)- and (S)-enantiomers.

Safety and Handling

Conclusion

The stereochemistry of this compound is a critical determinant of its utility in the pharmaceutical industry. The capacity to synthesize and analyze enantiomerically pure forms of this intermediate is paramount for the development of safe and effective drugs. This guide has provided a foundational overview of the synthesis, characterization, and the significant biological signaling pathway associated with the end-products derived from this important chiral building block.

References

Elucidation of the Structure of Benzyl piperidin-3-ylcarbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of benzyl piperidin-3-ylcarbamate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthetic pathway, physicochemical properties, and the analytical techniques required for its characterization. Due to the limited availability of published experimental spectra for this specific salt, this guide will also provide predicted spectroscopic data based on the analysis of its constituent parts and analogous structures.

Chemical Structure and Properties

This compound is the hydrochloride salt of benzyl piperidin-3-ylcarbamate. The core structure consists of a piperidine ring substituted at the 3-position with a carbamate group, which itself is esterified with a benzyl group. The presence of a basic nitrogen atom in the piperidine ring allows for the formation of a stable hydrochloride salt. The stereochemistry at the C3 position of the piperidine ring is a critical aspect, leading to (R)- and (S)-enantiomers, which can exhibit different pharmacological activities in the final drug product.[1]

Table 1: Physicochemical Properties of Benzyl piperidin-3-ylcarbamate Enantiomers (Free Base)

| Property | (R)-benzyl piperidin-3-ylcarbamate | (S)-benzyl piperidin-3-ylcarbamate |

| Molecular Formula | C₁₃H₁₈N₂O₂[1][2] | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1][2] | 234.29 g/mol [1] |

| CAS Number | 478646-32-1[1][2][3] | 478646-33-2[1] |

| Appearance | White to off-white solid (predicted)[1] | White to off-white solid (predicted)[1] |

| Melting Point | Data not available in searched literature.[1] | Data not available in searched literature.[1] |

| Specific Rotation [α]D | Data not available in searched literature.[1] | Data not available in searched literature.[1] |

Synthesis and Formation of the Hydrochloride Salt

The synthesis of benzyl piperidin-3-ylcarbamate typically involves the protection of the amino group of 3-aminopiperidine with a benzyloxycarbonyl (Cbz or Z) group. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of Benzyl piperidin-3-ylcarbamate (Free Base)

This protocol is a general method and can be adapted for the synthesis of either the racemic mixture or the individual enantiomers, starting from the corresponding 3-aminopiperidine.

-

Materials:

-

3-Aminopiperidine (or its enantiomer)

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

-

-

Procedure:

-

Dissolve 3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Experimental Protocol: Formation of this compound

-

Materials:

-

Benzyl piperidin-3-ylcarbamate (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

-

Procedure:

-

Dissolve the purified benzyl piperidin-3-ylcarbamate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period in the ice bath.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl group, the piperidine ring, and the carbamate N-H.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzyl CH₂ | ~5.1 | Singlet |

| Carbamate NH | 5.0 - 5.5 | Broad Singlet |

| Piperidine CH (at C3) | 3.5 - 4.0 | Multiplet |

| Piperidine CH₂ (adjacent to NH₂⁺) | 3.0 - 3.5 | Multiplet |

| Piperidine CH₂ (other) | 1.5 - 2.0 | Multiplet |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon, and the carbons of the piperidine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbamate C=O | 155 - 157 |

| Aromatic C (quaternary) | 136 - 138 |

| Aromatic CH | 127 - 129 |

| Benzyl CH₂ | ~67 |

| Piperidine CH (at C3) | 45 - 50 |

| Piperidine CH₂ (adjacent to NH₂⁺) | 40 - 45 |

| Piperidine CH₂ (other) | 20 - 30 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (carbamate) | 1680 - 1720 | Strong |

| N-H Bend (amine salt) | 1500 - 1600 | Medium |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion of the free base (C₁₃H₁₈N₂O₂) would have a mass-to-charge ratio (m/z) of approximately 234.14.

-

Expected Molecular Ion (Free Base): [M]+ at m/z ≈ 234

-

Expected Molecular Ion (as [M+H]⁺): m/z ≈ 235

-

Key Fragmentation Pattern: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group is expected.

Structure Elucidation Workflow

The elucidation of the structure of a newly synthesized batch of this compound would follow a logical workflow.

References

An In-depth Technical Guide on the Synthesis and Characterization of (R)-benzyl piperidin-3-ylcarbamate

(R)-benzyl piperidin-3-ylcarbamate is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The precise stereochemistry at the C3 position of the piperidine ring is fundamental to the biological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its synthesis, characterization, and the biological relevance of its derivatives.

Physicochemical Properties

The fundamental properties of (R)-benzyl piperidin-3-ylcarbamate are summarized below. While experimentally determined values for properties like melting point and specific rotation are not consistently available in public literature, the data presented is based on computed values and information from commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| CAS Number | 478646-32-1 | [1][2] |

| Appearance | White to off-white solid (predicted) | [1] |

| Purity (Typical) | >97% (for commercial samples) | [1] |

| Exact Mass | 234.136827821 Da | [2] |

Synthesis Protocols

The synthesis of enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is critically dependent on the availability of the chiral precursor, (R)-3-aminopiperidine. The general synthetic strategy involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group.

Workflow for Synthesis

The overall synthesis can be visualized as a two-stage process: first, obtaining the enantiomerically pure precursor, and second, the protection reaction.

Caption: General workflow for the synthesis of (R)-benzyl piperidin-3-ylcarbamate.

Experimental Protocol 1: Synthesis of (R)-benzyl piperidin-3-ylcarbamate

This protocol details the N-benzyloxycarbonylation of the chiral amine precursor.[1]

Materials:

-

(R)-3-aminopiperidine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM))

-

Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve enantiomerically pure (R)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (e.g., TEA) to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final product.[3]

Materials:

-

Crude (R)-benzyl piperidin-3-ylcarbamate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude (R)-benzyl piperidin-3-ylcarbamate in a minimal amount of warm ethyl acetate. For example, 56.0 g of crude product can be dissolved in 60 mL of warm ethyl acetate.[3]

-

Once dissolved, add hexane portion-wise to the solution. For the scale mentioned, 220 mL of hexane is recommended.[3]

-

Cool the solution to induce crystallization. This can be done at room temperature initially, followed by cooling in a refrigerator or ice bath.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane/ethyl acetate mixture.

-

Dry the purified crystals under vacuum. For obtaining a high-purity, analytical sample, recrystallization from hot tert-butyl methyl ether (TBME) has also been reported.[3]

Characterization Data

Structural confirmation and purity assessment are critical. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for optical purity.

Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. |

| ¹³C NMR | Resonances for the aliphatic carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (234.29 g/mol ). |

| Chiral HPLC | Used to determine the enantiomeric excess (e.e.) of the final product, often requiring a chiral stationary phase.[3] |

Biological Significance and Signaling Pathway

(R)-benzyl piperidin-3-ylcarbamate is a valuable building block primarily because its (R)-piperidin-3-amine core is a key pharmacophore in several marketed DPP-4 inhibitors, such as Alogliptin and Linagliptin.[4][5] These drugs are used to treat type 2 diabetes.

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, the active levels of these hormones are prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5]

DPP-4 Inhibition Signaling Pathway

The mechanism of action for drugs derived from this intermediate is illustrated below.

Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.[1]

This guide has provided the essential technical details for the synthesis and characterization of (R)-benzyl piperidin-3-ylcarbamate, highlighting its critical role as a precursor in the development of important therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

(S)-Benzyl Piperidin-3-ylcarbamate: A Comprehensive Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl piperidin-3-ylcarbamate is a chiral intermediate of significant interest in pharmaceutical synthesis. Its stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the known physicochemical properties of (S)-benzyl piperidin-3-ylcarbamate, alongside comprehensive, generalized experimental protocols for the determination of key physical and chemical characteristics. This document also outlines its synthesis, analytical workflow, and its role in relevant biological pathways.

Physicochemical Properties

Quantitative data for (S)-benzyl piperidin-3-ylcarbamate is limited in publicly available literature. The following table summarizes the available information. It is important to note that many of the specific experimental values for properties such as melting point, boiling point, and solubility are not readily accessible and often rely on predicted data.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| CAS Number | 478646-33-2 | [1] |

| Appearance | White to off-white solid (predicted) | [1] |

| Melting Point | Data not available in searched literature | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Due to the lack of specific experimental data for (S)-benzyl piperidin-3-ylcarbamate, this section provides detailed, generalized methodologies for determining the key physicochemical properties. These protocols are standard laboratory procedures applicable to this and similar organic compounds.

Synthesis of (S)-benzyl piperidin-3-ylcarbamate

The synthesis of enantiomerically pure (S)-benzyl piperidin-3-ylcarbamate is typically achieved through the protection of the 3-amino group of (S)-3-aminopiperidine with a carboxybenzyl (Cbz) group.[1]

Materials:

-

(S)-3-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve enantiomerically pure (S)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield pure (S)-benzyl piperidin-3-ylcarbamate.[1]

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Mel-Temp apparatus or Thiele tube

-

Capillary tubes (one end sealed)

-

Thermometer

Procedure:

-

Place a small amount of the dry, purified (S)-benzyl piperidin-3-ylcarbamate into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rough measurement can be performed to determine this).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted into a clear liquid (completion of melting).

-

The recorded temperature range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

(S)-benzyl piperidin-3-ylcarbamate

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or small flasks

-

Shaker or agitator at a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of (S)-benzyl piperidin-3-ylcarbamate to a vial containing a known volume of the solvent.

-

Seal the vial and place it on a shaker at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample using a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable groups in a molecule. For (S)-benzyl piperidin-3-ylcarbamate, the basicity of the piperidine nitrogen can be determined.

Materials:

-

(S)-benzyl piperidin-3-ylcarbamate

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (or a suitable solvent system)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of (S)-benzyl piperidin-3-ylcarbamate and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at which half of the piperidine nitrogen atoms are protonated (i.e., at the half-equivalence point).

logP Determination (RP-HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

Materials:

-

(S)-benzyl piperidin-3-ylcarbamate

-

A series of standard compounds with known logP values

-

RP-HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol/water or acetonitrile/water)

-

UV detector

Procedure:

-

Prepare solutions of the standard compounds and the test compound ((S)-benzyl piperidin-3-ylcarbamate) in the mobile phase.

-

Inject each standard compound into the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) for the standards against their known logP values.

-

Inject the (S)-benzyl piperidin-3-ylcarbamate solution and determine its retention time and calculate its log k value.

-

Use the calibration curve to determine the logP of the test compound from its log k value.

Visualizations

Synthesis and Analysis Workflow

The general workflow for the preparation and stereochemical analysis of (S)-benzyl piperidin-3-ylcarbamate is illustrated below.

Signaling Pathway of DPP-4 Inhibition

(S)-benzyl piperidin-3-ylcarbamate is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These drugs play a crucial role in glucose homeostasis. The signaling pathway is as follows:

Conclusion

While specific experimentally determined physicochemical data for (S)-benzyl piperidin-3-ylcarbamate remain elusive in the public domain, this guide provides the foundational chemical information and a comprehensive set of established experimental protocols for their determination. The provided workflows for synthesis, analysis, and the relevant biological pathway offer a solid framework for researchers and drug development professionals working with this important chiral intermediate. The ability to synthesize and characterize enantiomerically pure forms of this compound is paramount for the development of safe and effective pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of Benzyl piperidin-3-ylcarbamate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of benzyl piperidin-3-ylcarbamate hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document provides a comprehensive overview based on the general principles of solubility for amine hydrochlorides and related piperidine derivatives. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data in their laboratories.

Understanding the Solubility of Amine Hydrochlorides

This compound is an amine salt. The presence of the hydrochloride moiety significantly influences its solubility profile. Generally, amine hydrochlorides exhibit increased polarity compared to their free base counterparts. This leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents. The formation of the salt enhances water solubility, which is a common strategy in drug development to improve bioavailability[1]. However, in organic synthesis and formulation development, understanding the solubility in non-aqueous media is critical.

The solubility of amine hydrochlorides in organic solvents is often limited, particularly in non-polar solvents. Factors such as the molecular structure, the presence of other functional groups, and the properties of the solvent (e.g., polarity, hydrogen bonding capability) play a crucial role. For instance, while many amine hydrochlorides are insoluble in hydrocarbons and ethers, they may show some solubility in more polar organic solvents like alcohols, especially with heating[2][3].

Qualitative Solubility of Structurally Related Compounds

While specific data for this compound is scarce, examining the solubility of analogous compounds can provide valuable insights. The following table summarizes qualitative solubility information for structurally similar piperidine derivatives.

| Compound Name | Structure | Relevant Functional Groups | Reported Solubility in Organic Solvents |

| (R)-1-N-Boc-3-aminopiperidine | Boc-protected piperidine amine | Amine, Carbamate (Boc) | Soluble in dichloromethane and methanol.[4] |

| (R)-1-Boc-3-Aminopiperidine | Boc-protected piperidine amine | Amine, Carbamate (Boc) | Slightly soluble in Chloroform, DMF, and DMSO.[5] |

| Methylamine Hydrochloride | Simple amine hydrochloride | Amine Hydrochloride | Soluble in absolute alcohol, with solubility decreasing in less polar alcohols like n-butyl alcohol.[2] |

This information suggests that polar organic solvents are more likely to be effective in dissolving this compound. Solvents such as methanol, ethanol, dichloromethane, and dimethylformamide (DMF) would be logical starting points for solubility screening.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid compound in various organic solvents.

Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., ambient temperature).

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, chloroform, ethyl acetate, toluene, heptane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Solvent Selection: Choose a range of organic solvents with varying polarities.

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a vial. Add a measured volume of the selected solvent. Ensure an excess of the solid is present to create a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be maintained at the desired value throughout the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Gravimetric Analysis (Optional but recommended for initial screening):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Quantitative Analysis (for more precise measurements):

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for approaching the solubility of this compound in organic solvents. By following the outlined experimental protocol, researchers can generate the specific and reliable data needed for their drug development and research applications.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. (R)-1-N-Boc-3-aminopiperidine | High Purity Supplier & Manufacturer in China | Chemical Properties, Applications & Safety Data [pipzine-chem.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

The Linchpin of Potency: A Technical Guide to the DPP-4 Inhibition Mechanism stemming from Benzyl piperidin-3-ylcarbamate Hydrochloride

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action for Dipeptidyl Peptidase-4 (DPP-4) inhibitors that utilize a core piperidine moiety derived from the chiral intermediate, Benzyl piperidin-3-ylcarbamate hydrochloride. The focus of this guide is to elucidate the molecular interactions, binding kinetics, and downstream signaling pathways associated with potent and selective DPP-4 inhibition, with a primary focus on the well-characterized inhibitor, Linagliptin.

Executive Summary

This compound serves as a critical chiral building block in the synthesis of a class of highly effective DPP-4 inhibitors known as "gliptins." While not an active inhibitor itself, its stereochemically defined piperidine ring is a key pharmacophore in the final active pharmaceutical ingredient. This document will dissect the mechanism by which these derivative compounds, particularly Linagliptin, achieve their therapeutic effect in the management of type 2 diabetes mellitus. We will explore the intricate binding of the inhibitor to the DPP-4 active site, present quantitative kinetic data, detail a standard experimental protocol for assessing inhibition, and visualize the critical biological and experimental pathways.

The Role of the Piperidine Moiety: From Intermediate to Active Inhibitor

Benzyl piperidin-3-ylcarbamate, particularly the (R)-enantiomer, is a valued intermediate in the synthesis of several DPP-4 inhibitors.[1][2] Its significance lies in providing the crucial (R)-piperidin-3-amine scaffold present in the final structure of drugs like Linagliptin.[3][4] This piperidine ring is not a passive component; its conformation and the primary amine group are fundamental to the high-affinity binding to the DPP-4 enzyme.[5] The synthesis of Linagliptin involves the coupling of this piperidine intermediate with a substituted xanthine base.[6]

Mechanism of DPP-4 Inhibition: A Focus on Linagliptin

Linagliptin is a potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[7] Its mechanism of action is centered on its ability to bind with high affinity to the catalytic site of DPP-4, preventing the enzyme from inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8]

Molecular Interactions at the DPP-4 Active Site

The high potency of Linagliptin is a result of its extensive network of interactions within the DPP-4 active site, which is comprised of several subsites (S1, S2, S1', and S2').[8][9] The key interactions for Linagliptin are:

-

The (R)-piperidin-3-amine Moiety: This positively charged primary amine group forms a critical salt bridge with two glutamate residues, Glu205 and Glu206, in the S2 subsite.[5][10] This strong ionic interaction is a primary anchor for the inhibitor within the active site.

-

The Xanthine Scaffold: The xanthine core of Linagliptin occupies the S1' and S2' subsites. The carbonyl group of the xanthine moiety forms a hydrogen bond with the amine group of Tyr631 in the S1' subsite.[5] Additionally, the xanthine ring engages in π-π stacking interactions with Tyr547.[5]

-

Hydrophobic Interactions: The butynyl group on the xanthine ring extends into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

Linagliptin's ability to interact with the S1, S2, S1', and S2' subsites contributes to its 8-fold higher activity compared to inhibitors like Alogliptin, which primarily interact with S1, S2, and S1' subsites.[5]

Binding Kinetics and Potency

Linagliptin is distinguished by its high potency and long duration of action, which are direct consequences of its binding kinetics. It exhibits a very low IC50 value, indicating that a low concentration is required to inhibit 50% of the DPP-4 enzyme activity. Furthermore, it has a slow dissociation rate (koff) from the enzyme, leading to sustained inhibition.[7][11]

Quantitative Data on DPP-4 Inhibition

The following table summarizes key quantitative data for Linagliptin and other selected DPP-4 inhibitors for comparative purposes.

| Inhibitor | IC50 (nM) | Ki (nmol/L) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| Linagliptin | ~1[7] | 1[12] | 7.6 x 10⁶[11] | 5.1 x 10⁻⁵[11] |

| Sitagliptin | 19[7] | - | - | - |

| Vildagliptin | 62[7] | - | - | - |

| Saxagliptin | 50[7] | - | - | - |

| Alogliptin | <10 | - | - | - |

Downstream Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by Linagliptin initiates a cascade of physiological events that ultimately lead to improved glycemic control.

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols: Fluorometric DPP-4 Inhibition Assay

This section provides a detailed methodology for determining the in vitro inhibitory activity of a test compound against DPP-4 using a fluorometric assay.

Principle

The assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The presence of a DPP-4 inhibitor reduces the rate of AMC release, resulting in a lower fluorescence signal.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test inhibitor (e.g., Linagliptin)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor and positive control in DMSO.

-

Create a serial dilution of the test inhibitor in DPP-4 Assay Buffer to achieve a range of final assay concentrations.

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in DPP-4 Assay Buffer.

-

Dilute the Gly-Pro-AMC substrate to the desired working concentration in DPP-4 Assay Buffer.

-

-

Assay Plate Setup (in triplicate):

-

100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent (used to dissolve the inhibitor, e.g., DMSO).[13]

-

Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent.[13]

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted test inhibitor.[13]

-

Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted positive control inhibitor.

-

-

Pre-incubation:

-

Mix the contents of the wells and incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[13]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically for 15-30 minutes, taking readings every 1-2 minutes.

-

Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

-

Subtract the average slope of the Background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration:

-

% Inhibition = [1 - (Slope of Inhibitor Well / Slope of 100% Activity Well)] x 100

-

-

Determine the IC50 value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

-

Caption: Experimental workflow for a DPP-4 inhibition assay.

Conclusion

The therapeutic success of DPP-4 inhibitors derived from this compound, such as Linagliptin, is firmly rooted in the precise and high-affinity interaction of the final molecule with the DPP-4 enzyme. The (R)-piperidin-3-amine moiety, provided by the chiral intermediate, is instrumental in anchoring the inhibitor within the active site. This, combined with extensive interactions of the larger molecular scaffold, leads to potent and sustained inhibition. The resulting elevation of incretin hormone levels provides a glucose-dependent mechanism for improving glycemic control in patients with type 2 diabetes. The methodologies and data presented in this guide offer a robust framework for researchers engaged in the discovery and development of novel DPP-4 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 7. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Benzyl Piperidin-3-ylcarbamate Hydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl piperidin-3-ylcarbamate hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure

Caption: Chemical Structure of this compound.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Assignment |

| ~8.5-9.5 (broad s) | NH₂⁺ (piperidine) |

| ~7.3-7.4 (m) | Ar-H (benzyl) |

| ~5.1 (s) | O-CH₂ (benzyl) |

| ~4.5-5.0 (broad s) | NH (carbamate) |

| ~3.8-4.0 (m) | CH-NH (piperidine) |

| ~2.8-3.5 (m) | CH₂-N (piperidine) |

| ~1.5-2.0 (m) | CH₂ (piperidine) |

Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch (carbamate) | Medium |

| ~3200-2800 | N-H⁺ Stretch (ammonium), C-H Stretch | Broad, Strong |

| ~1700 | C=O Stretch (carbamate) | Strong |

| ~1600, ~1495, ~1455 | C=C Stretch (aromatic) | Medium-Weak |

| ~1250 | C-O Stretch (ester) | Strong |

| ~1040 | C-N Stretch | Medium |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Assignment | Ionization Mode |

| [M+H]⁺ | Protonated molecule | ESI |

| [M-Boc+H]⁺ | Loss of the Boc protecting group | ESI |

| [M-benzyl+H]⁺ | Loss of the benzyl group | ESI |

Note: The exact m/z values will depend on the isotopic composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition determination.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for observing exchangeable protons like those on the nitrogen atoms.

-

Ensure the total volume is approximately 0.6-0.7 mL.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid to the final solution to promote protonation.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of Benzyl Piperidin-3-ylcarbamate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the piperidine ring, coupled with the carbamate linkage and the benzyl moiety, provide a unique framework for designing targeted therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, neuroprotective, and antimicrobial properties.

Synthetic Strategies

The synthesis of benzyl piperidin-3-ylcarbamate derivatives typically commences with the protection of the 3-amino group of a suitable piperidine precursor with a carboxybenzyl (Cbz) group. Subsequent derivatization can be achieved through various chemical transformations, including N-alkylation or N-arylation of the piperidine nitrogen, and modifications to the benzyl or piperidine ring.

A generalized synthetic workflow for the preparation and derivatization of benzyl piperidin-3-ylcarbamate is depicted below. This multi-step process allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Caption: Generalized synthetic workflow for benzyl piperidin-3-ylcarbamate derivatives.

Biological Activities and Data

Anticancer Activity

Derivatives of the benzyl piperidin-3-ylcarbamate scaffold have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5h | 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | SW480 (colorectal) | 15.70 ± 0.28 | [1] |

| 5h | 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | MCF-7 (breast) | 16.50 ± 4.90 | [1] |

| 11d | 3-(piperazinylmethyl)benzofuran | Panc-1 (pancreatic) | 2.22 | [2] |

| 11d | 3-(piperazinylmethyl)benzofuran | MCF-7 (breast) | 5.57 | [2] |

| 11d | 3-(piperazinylmethyl)benzofuran | A549 (lung) | 2.99 | [2] |

| 13b | 3-(piperazinylmethyl)benzofuran | Panc-1 (pancreatic) | 1.04 | [2] |

| 13b | 3-(piperazinylmethyl)benzofuran | MCF-7 (breast) | 2.98 | [2] |

| 13b | 3-(piperazinylmethyl)benzofuran | A549 (lung) | 1.71 | [2] |

| 9b | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF-7 (breast) | < 3 | [3] |

| 9d | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 (prostate) | < 3 | [3] |

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain benzofuran derivatives incorporating a piperazine moiety, structurally related to the core scaffold, have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.

Caption: Inhibition of CDK2-mediated cell cycle progression.

Neuroprotective Activity

The benzyl piperidine scaffold is a key pharmacophore in the design of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. These derivatives often exhibit dual inhibitory activity against key enzymes involved in the disease pathology.

Quantitative Data for Neuroprotective Activity

| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |

| d5 | N-Benzyl piperidine | HDAC | 0.17 | [4] |

| d5 | N-Benzyl piperidine | AChE | 6.89 | [4] |

| d10 | N-Benzyl piperidine | HDAC | 0.45 | [4] |

| d10 | N-Benzyl piperidine | AChE | 3.22 | [4] |

| 28 | N-benzylpiperidine carboxamide | AChE | 0.41 ± 1.25 | [5] |

| 20 | N-benzylpiperidine carboxamide | AChE | 5.94 ± 1.08 | [5] |

| 15b | benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | AChE | 0.39 ± 0.11 | [6] |

| 15j | benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | BuChE | 0.16 ± 0.04 | [6] |

Signaling Pathways in Neuroprotection

-

Cholinesterase Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) leads to cognitive decline. Inhibitors of these enzymes increase the synaptic levels of ACh, enhancing cholinergic neurotransmission. This can further activate downstream signaling cascades like the PI3K/Akt pathway, which promotes neuronal survival.[6]

Caption: Cholinesterase inhibition leading to neuroprotection.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. In neurodegenerative diseases, HDACs can contribute to neuronal damage. Inhibition of specific HDACs, such as HDAC3, can lead to the upregulation of neuroprotective genes like Npas4, ultimately promoting neuronal survival and reducing neuroinflammation.[7]

Caption: HDAC inhibition promoting neuroprotection via Npas4 activation.

Antimicrobial Activity

The piperidine scaffold is present in numerous antimicrobial agents. Derivatives of benzyl piperidin-3-ylcarbamate have been explored for their potential to combat bacterial and fungal infections.

Quantitative Data for Antimicrobial Activity

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 9m | Benzyl guanidine | S. aureus | 0.5 | [8] |

| 9m | Benzyl guanidine | E. coli | 1 | [8] |

| 4b | Benzamide | S. aureus | 0.25 | [8] |

| Compound 6 | Piperidine derivative | B. subtilus | 0.75 | [9] |

| Compound 6 | Piperidine derivative | E. coli | 1.5 | [9] |

| Compound 6 | Piperidine derivative | S. aureus | 1.5 | [9] |

Experimental Protocols

General Synthesis of Benzyl Piperidin-3-ylcarbamate

This protocol outlines the fundamental step of protecting the 3-amino group of piperidine with a carboxybenzyl (Cbz) group.

Materials:

-

3-Aminopiperidine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-aminopiperidine in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Add the non-nucleophilic base to the solution.

-

Slowly add benzyl chloroformate dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

In Vitro Biological Assays

The following is a generalized workflow for assessing the biological activity of the synthesized derivatives.

Caption: Generalized workflow for in vitro biological evaluation.

1. Cell Viability (MTT) Assay (Anticancer)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

2. Cholinesterase Inhibition (Ellman's) Assay (Neuroprotection)

This colorimetric assay measures the activity of acetylcholinesterase and butyrylcholinesterase.

Materials:

-

AChE or BuChE enzyme

-

Phosphate buffer

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

96-well plates

Procedure:

-

Add buffer, DTNB, and the enzyme solution to the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

3. HDAC Inhibition Assay (Neuroprotection)

This assay measures the activity of histone deacetylases.

Materials:

-

HDAC enzyme or nuclear extract

-

HDAC assay buffer

-

Acetylated histone substrate

-

HDAC inhibitor (for control)

-

Developer solution

-

96-well plate

Procedure:

-

Add the HDAC assay buffer, acetylated histone substrate, and the test compound to the wells.

-

Add the HDAC enzyme or nuclear extract to initiate the reaction and incubate.

-

Stop the reaction and add the developer solution.

-

Measure the fluorescence or absorbance according to the kit instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

4. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

Benzyl piperidin-3-ylcarbamate derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways for their anticancer and antimicrobial activities, as well as optimizing their potency and selectivity for clinical development.

References

- 1. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by histone deacetylase-7 (HDAC7) occurs by inhibition of c-jun expression through a deacetylase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HDAC3 induces neuroprotection by activating the Npas4 signaling pathway following surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Linagliptin Utilizing (R)-benzyl piperidin-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The described synthetic route utilizes (R)-benzyl piperidin-3-ylcarbamate as the chiral source for the aminopiperidine moiety. Detailed experimental protocols for each synthetic step, quantitative data, and safety precautions are outlined. Additionally, this document includes a diagram of the Linagliptin signaling pathway and a schematic of the experimental workflow to facilitate a thorough understanding of the synthesis and its therapeutic context.

Introduction

Linagliptin is a xanthine-based, orally administered drug that improves glycemic control in patients with type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[1][3] A key structural feature of Linagliptin is the (R)-3-aminopiperidine moiety, which is crucial for its high potency and selectivity. This protocol details a synthetic approach starting from the readily available chiral building block, (R)-benzyl piperidin-3-ylcarbamate.

Linagliptin's Mechanism of Action: DPP-4 Inhibition

Linagliptin exerts its therapeutic effect by modulating the incretin system. The signaling pathway is initiated by food intake, which stimulates the release of incretin hormones from the gastrointestinal tract.

Caption: Mechanism of Action of Linagliptin.

Synthetic Scheme

The synthesis of Linagliptin from (R)-benzyl piperidin-3-ylcarbamate is a multi-step process. The overall workflow involves the synthesis of the xanthine core, coupling with the protected aminopiperidine, and subsequent deprotection to yield the final active pharmaceutical ingredient (API).

Caption: Overall Synthetic Workflow for Linagliptin.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Protocol:

-

To a stirred suspension of 8-bromo-3-methylxanthine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

To this mixture, add 1-bromo-2-butyne (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.

| Reagent/Parameter | Quantity/Value |

| 8-Bromo-3-methylxanthine | 1.0 eq |

| 1-Bromo-2-butyne | 1.1 eq |

| N,N-Diisopropylethylamine (DIPEA) | 1.2 eq |

| N,N-Dimethylformamide (DMF) | 10-15 mL/g of starting material |

| Reaction Temperature | 80-90 °C |